

Synthesis pathway for 3,5-Dimethyl-4-nitrosomorpholine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosomorpholine

CAS No.: 55556-87-1

Cat. No.: B15344912

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3,5-Dimethyl-4-nitrosomorpholine**

Executive Summary

This guide provides a comprehensive technical overview of the synthesis pathway for **3,5-Dimethyl-4-nitrosomorpholine**, a representative N-nitroso compound. N-nitrosamines are a class of organic compounds of significant interest to researchers and drug development professionals, primarily due to their potent carcinogenic properties and their potential emergence as impurities in pharmaceutical products.[1][2] This document details the underlying chemical principles, a step-by-step experimental protocol for the nitrosation of the secondary amine precursor 3,5-dimethylmorpholine, methods for purification and characterization, and critical safety protocols required for handling such hazardous materials. The synthesis relies on the well-established reaction of a secondary amine with a nitrosating agent under acidic conditions to form the corresponding N-nitrosamine.[3][4] By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for scientists requiring a robust methodology for the preparation of **3,5-Dimethyl-4-nitrosomorpholine** for research or analytical purposes.

Introduction: The Significance of N-Nitroso Compounds

N-nitroso compounds, characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom, are a subject of intense scientific scrutiny.[2] While they have applications in chemical synthesis, their primary relevance in the pharmaceutical and toxicological fields stems from their classification as probable human carcinogens.[5] The formation of N-nitrosamines can occur when secondary or tertiary amines react with nitrosating agents, such as nitrites, under specific conditions like low pH or high temperatures.[3] These conditions can be encountered during pharmaceutical manufacturing processes or even endogenously within the human stomach, making the study of their formation and properties critical for drug safety and risk assessment.[4][6]

3,5-Dimethyl-4-nitrosomorpholine is a specific analogue of N-Nitrosomorpholine (NMOR), a well-documented genotoxic carcinogen used to induce liver cancer models in laboratory animals.[6][7] The synthesis of this and similar compounds is essential for their use as analytical standards to detect and quantify potential impurities in drug substances and for toxicological research to understand their mechanism of action. This guide provides the necessary framework for its controlled and safe synthesis in a laboratory setting.

Core Chemical Principle: The Mechanism of N-Nitrosation

The synthesis of **3,5-Dimethyl-4-nitrosomorpholine** is predicated on the classical electrophilic nitrosation of a secondary amine. The process involves several key steps, which are crucial to understand for optimizing reaction conditions and ensuring a high yield of the desired product.

- **Formation of the Nitrosating Agent:** The reaction is typically initiated by generating nitrous acid (HNO₂) in situ. This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions.[4] Nitrous acid is unstable and must be generated and used immediately.[4]
- **Generation of the Electrophile:** In the acidic medium, nitrous acid is protonated. The subsequent loss of a water molecule yields the highly electrophilic nitrosonium ion (NO⁺).[4] This ion is the active species that attacks the amine.

- **Nucleophilic Attack:** The secondary amine, 3,5-dimethylmorpholine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion, forming a protonated N-nitrosammonium ion intermediate.[4]
- **Deprotonation:** A weak base, typically water, removes a proton from the nitrogen atom of the intermediate, resulting in the formation of the stable N-nitrosamine product, **3,5-Dimethyl-4-nitrosomorpholine**. [4]

The overall mechanism is depicted below.

Caption: General mechanism for the acid-catalyzed N-nitrosation of a secondary amine.

Recommended Synthesis Pathway

The following protocol describes a reliable method for the synthesis of **3,5-Dimethyl-4-nitrosomorpholine** from its secondary amine precursor.

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	CAS No.	Supplier Example
3,5-Dimethylmorpholine	C ₆ H ₁₃ NO	115.17	123-57-9	Sigma-Aldrich
Sodium Nitrite	NaNO ₂	69.00	7632-00-0	MilliporeSigma
Hydrochloric Acid (conc.)	HCl	36.46	7647-01-0	Fisher Scientific
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	75-09-2	VWR
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	7757-82-6	Alfa Aesar
Deionized Water	H ₂ O	18.02	7732-18-5	Laboratory Supply

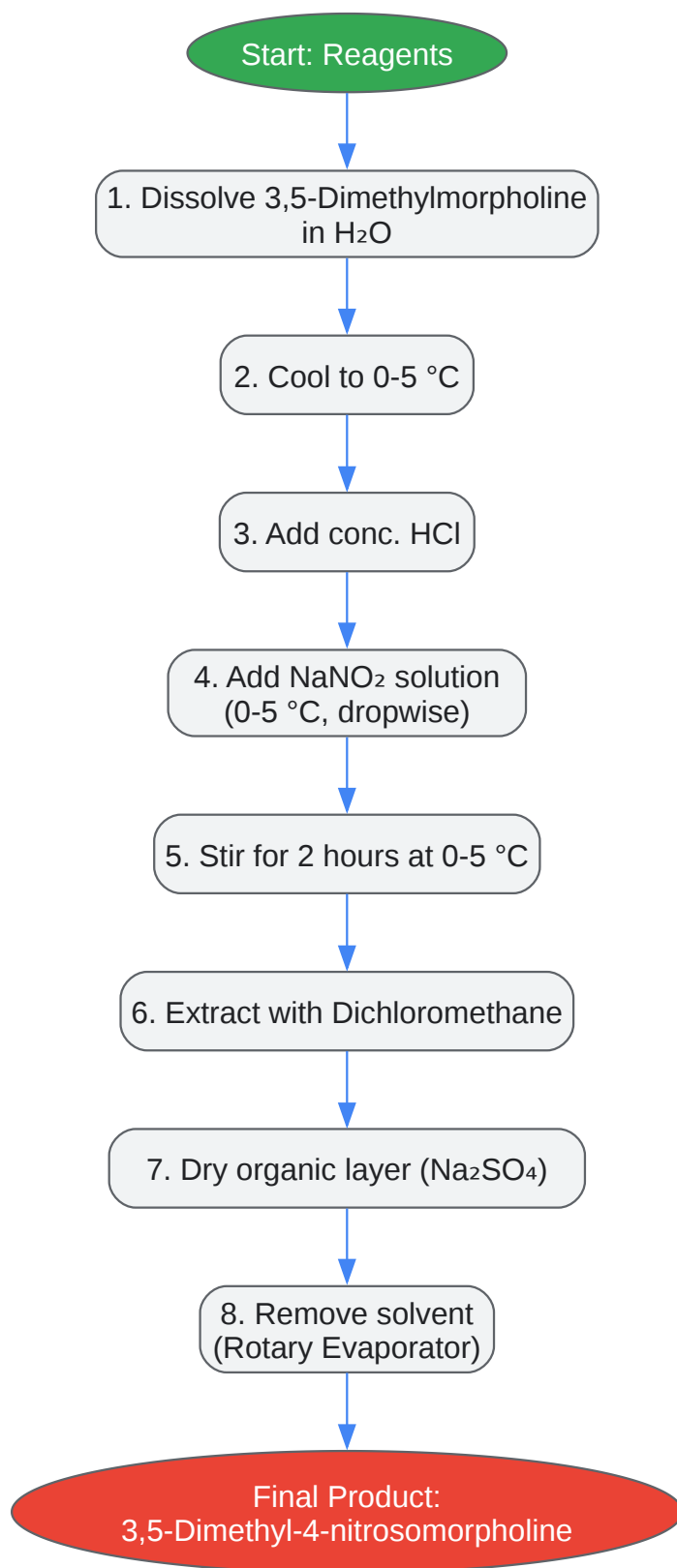
Detailed Experimental Protocol

CAUTION: This procedure involves a potent carcinogen and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

- **Reaction Setup:** To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethylmorpholine (5.76 g, 50 mmol). Dissolve the amine in deionized water (50 mL).
- **Cooling:** Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
- **Acidification:** Slowly add concentrated hydrochloric acid (10 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The acid catalyzes the reaction and ensures the formation of the nitrosating agent.[4]
- **Nitrosating Agent Preparation:** In a separate beaker, prepare a solution of sodium nitrite (4.14 g, 60 mmol, 1.2 equivalents) in deionized water (20 mL). Cool this solution in an ice bath.
- **Nitrosation Reaction:** Add the cold sodium nitrite solution dropwise to the stirred, acidic amine solution over a period of 30-45 minutes. Maintain the reaction temperature strictly between 0-5 °C. Controlling the temperature is critical to prevent the decomposition of nitrous acid and to manage the reaction's exothermicity.[4] A yellow oil, the desired product, may begin to separate.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction proceeds to completion.
- **Work-up and Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dichloromethane is an effective solvent for isolating the organic N-nitrosamine product from the aqueous phase.
- **Drying and Solvent Removal:** Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying

agent and remove the solvent under reduced pressure using a rotary evaporator. The product is typically obtained as a pale yellow oil or a low-melting solid.[4][8]

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio \[aquigenbio.com\]](#)
- [3. resolvemass.ca \[resolvemass.ca\]](https://www.resolvemass.ca)
- [4. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO₂ \[jove.com\]](#)
- [5. dhss.delaware.gov \[dhss.delaware.gov\]](https://dhss.delaware.gov)
- [6. N-Nitrosomorpholine - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [7. N-NITROSOMORPHOLINE | 59-89-2 \[chemicalbook.com\]](https://www.chemicalbook.com)
- [8. CAS 59-89-2: Nitrosomorpholine | CymitQuimica \[cymitquimica.com\]](https://www.cymitquimica.com)
- To cite this document: BenchChem. [Synthesis pathway for 3,5-Dimethyl-4-nitrosomorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15344912/docs#synthesis-pathway-for-3-5-dimethyl-4-nitrosomorpholine\]](https://www.benchchem.com/product/b15344912/docs#synthesis-pathway-for-3-5-dimethyl-4-nitrosomorpholine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)